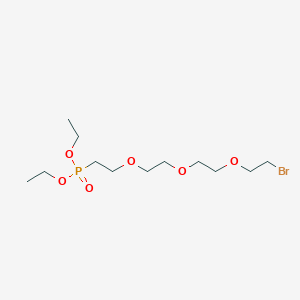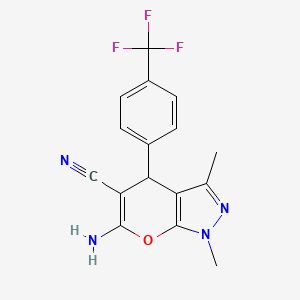
溴代-PEG3-膦酸二乙酯
描述
Bromo-PEG3-phosphonic acid diethyl ester is a polyethylene glycol (PEG)-based compound that serves as a versatile linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound contains a bromine atom and a hydrophilic PEG chain, which enhances its solubility in aqueous media . The bromine atom acts as a good leaving group, making it suitable for substitution reactions .
科学研究应用
Bromo-PEG3-phosphonic acid diethyl ester has a wide range of applications in scientific research:
作用机制
Target of Action
Bromo-PEG3-phosphonic acid diethyl ester is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The compound contains a bromine atom and a hydrophilic Polyethylene Glycol (PEG) chain . The size and electronegative properties of bromine make it a good leaving group, enabling it to participate in substitution reactions . The hydrophilic PEG chain increases the compound’s solubility in aqueous media .
Biochemical Pathways
As a linker in PROTACs, Bromo-PEG3-phosphonic acid diethyl ester plays a crucial role in the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By linking an E3 ubiquitin ligase to a target protein, PROTACs can selectively degrade specific proteins .
Pharmacokinetics
The presence of the hydrophilic peg chain is known to increase the compound’s solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The primary result of the action of Bromo-PEG3-phosphonic acid diethyl ester is the degradation of target proteins when it is used as a linker in PROTACs . This can lead to various downstream effects depending on the specific target protein being degraded.
Action Environment
The action of Bromo-PEG3-phosphonic acid diethyl ester can be influenced by various environmental factors. For instance, the pH of the environment can affect the leaving group ability of the bromine atom . Additionally, the temperature can impact the compound’s stability and reactivity .
生化分析
Biochemical Properties
Bromo-PEG3-phosphonic acid diethyl ester plays a significant role in biochemical reactions as a PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Cellular Effects
The cellular effects of Bromo-PEG3-phosphonic acid diethyl ester are primarily related to its role in the synthesis of PROTACs . By facilitating the degradation of specific target proteins, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Bromo-PEG3-phosphonic acid diethyl ester involves its role as a PROTAC linker . It forms a bridge between the E3 ubiquitin ligase ligand and the target protein ligand, enabling the formation of a ternary complex . This leads to the ubiquitination and subsequent degradation of the target protein .
准备方法
Synthetic Routes and Reaction Conditions
Bromo-PEG3-phosphonic acid diethyl ester can be synthesized through a multi-step process involving the reaction of PEG with phosphonic acid diethyl ester and bromine. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of Bromo-PEG3-phosphonic acid diethyl ester involves large-scale synthesis using automated reactors. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures to ensure the consistency and purity of the final product .
化学反应分析
Types of Reactions
Bromo-PEG3-phosphonic acid diethyl ester primarily undergoes substitution reactions due to the presence of the bromine atom. The compound can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-functionalized PEG derivatives, while oxidation reactions can produce PEG-based aldehydes or ketones .
相似化合物的比较
Similar Compounds
- Bromo-PEG2-phosphonic acid diethyl ester
- Bromo-PEG4-phosphonic acid diethyl ester
- Bromo-PEG5-phosphonic acid diethyl ester
Uniqueness
Compared to its analogs, Bromo-PEG3-phosphonic acid diethyl ester offers a balance between hydrophilicity and chain length, making it particularly effective in enhancing the solubility and stability of PROTACs. Its unique structure allows for precise control over the degree of pegylation, ensuring optimal performance in various applications .
属性
IUPAC Name |
1-[2-(2-bromoethoxy)ethoxy]-2-(2-diethoxyphosphorylethoxy)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26BrO6P/c1-3-18-20(14,19-4-2)12-11-17-10-9-16-8-7-15-6-5-13/h3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIGPIACFQMAGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCOCCOCCOCCBr)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26BrO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Propanamide, N-[trans-4-[2-[4-(3-cyanophenyl)-1-piperazinyl]ethyl]cyclohexyl]-3-methoxy-](/img/structure/B606322.png)


![(9R)-9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylic acid](/img/structure/B606330.png)


